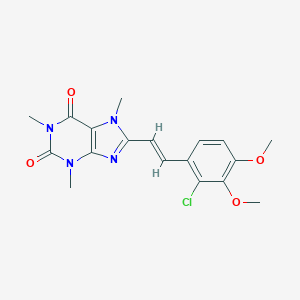
(E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the xanthine family, which is a group of alkaloids that are found in various plants and have stimulant effects on the central nervous system. (E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications in scientific research.
Mecanismo De Acción
The mechanism of action of (E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine is not fully understood. However, studies have shown that the compound binds to adenosine receptors in the brain and modulates their activity. Adenosine receptors are involved in various physiological processes, including sleep regulation, pain perception, and inflammation. Therefore, (E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine may have potential applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that (E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine has various biochemical and physiological effects. The compound has been shown to increase neuronal activity and enhance cognitive function in animal models. It has also been shown to have anti-inflammatory and neuroprotective effects. However, more research is needed to fully understand the biochemical and physiological effects of (E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine in lab experiments include its high potency and selectivity for adenosine receptors, its fluorescent properties, and its potential use in the development of new drugs for the treatment of neurological disorders. However, the limitations of using this compound include its relatively low solubility in water, its potential toxicity, and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for the use of (E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine in scientific research. These include the development of new drugs for the treatment of neurological disorders, the use of the compound as a fluorescent probe for imaging adenosine receptors in vivo, and the study of its potential use in the treatment of chronic pain and inflammation. Further research is needed to fully understand the potential applications of this compound in scientific research.
Métodos De Síntesis
The synthesis of (E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine has been achieved through different methods, including the use of palladium-catalyzed cross-coupling reactions, Suzuki-Miyaura coupling, and Heck coupling. These methods involve the reaction of a chlorinated styryl compound with a caffeine derivative in the presence of a catalyst and a suitable solvent. The yield and purity of the synthesized compound depend on the reaction conditions and the choice of reagents.
Aplicaciones Científicas De Investigación
(E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine has been used in various scientific research applications, including as a fluorescent probe for imaging adenosine receptors, as a tool for studying the role of adenosine receptors in the central nervous system, and as a potential therapeutic agent for the treatment of neurodegenerative diseases. The compound has also been studied for its potential use in the development of new drugs for the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Propiedades
Número CAS |
155271-45-7 |
|---|---|
Nombre del producto |
(E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine |
Fórmula molecular |
C18H19ClN4O4 |
Peso molecular |
390.8 g/mol |
Nombre IUPAC |
8-[(E)-2-(2-chloro-3,4-dimethoxyphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H19ClN4O4/c1-21-12(20-16-14(21)17(24)23(3)18(25)22(16)2)9-7-10-6-8-11(26-4)15(27-5)13(10)19/h6-9H,1-5H3/b9-7+ |
Clave InChI |
XZZJJXPBIPVGCJ-VQHVLOKHSA-N |
SMILES isomérico |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=C(C(=C(C=C3)OC)OC)Cl |
SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=C(C(=C(C=C3)OC)OC)Cl |
SMILES canónico |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=C(C(=C(C=C3)OC)OC)Cl |
Sinónimos |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(2-chloro-3,4-dimethoxyphenyl)et henyl)-1,3,7-trimethyl-,(E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(2,3-dihydroxy-3-methylbutyl)chromen-2-one](/img/structure/B234458.png)
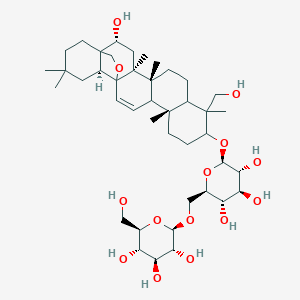
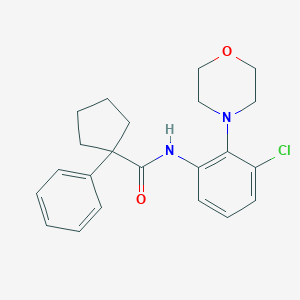

![Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B234539.png)
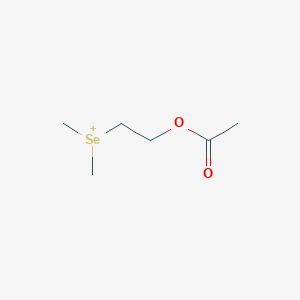
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234544.png)
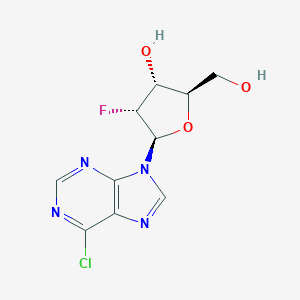
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)

![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)